Jedi2

Piezo1 Mechanotransduction Allosteric activation

Piezo1 research is frequently confounded by off-target Piezo2 activation and calcium overload when using high-potency agonists like Yoda1. Jedi2 (EC50 158 μM) resolves both challenges through a mechanistically distinct extracellular blade-domain interaction, delivering functional Piezo1 selectivity at concentrations up to 200 μM without evoking Piezo2 responses. Its enhanced aqueous solubility simplifies buffer preparation and reduces solvent artifacts. • EC50 158 μM - moderate, titratable activation window vs. Yoda1 (~17-30 μM) • Validated in 3D endothelial-pericyte co-culture (400 nM, p=0.00275) and in vivo zebrafish models (p=0.0092) • Not antagonized by Dooku1 - enables dissection of Yoda1-dependent vs. independent Piezo1 signaling

Molecular Formula C10H8O3S
Molecular Weight 208.24 g/mol
CAS No. 651005-90-2
Cat. No. B1672829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJedi2
CAS651005-90-2
SynonymsJedi2
Molecular FormulaC10H8O3S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=CS2)C(=O)O
InChIInChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12)
InChIKeyYXDCRSXNEOKXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jedi2 Overview and Activation Mechanism


Jedi2 (CAS 651005-90-2) is a synthetic small molecule classified as a chemical activator of the mechanosensitive Piezo1 ion channel [1]. It is a 2-methyl-5-(thiophen-2-yl)furan-3-carboxylic acid derivative with a molecular weight of 208.23 and exhibits aqueous solubility exceeding that of the structurally unrelated Piezo1 agonist Yoda1 [1]. Jedi2 binds directly to mouse Piezo1 protein with a reported dissociation constant (Kd) of 2770 μM , promoting calcium influx in Piezo1-expressing cells while displaying functional selectivity over Piezo2 channels [2].

Why Generic Substitution Fails for Jedi2


Generic substitution among Piezo1 chemical activators is precluded by substantial differences in activation mechanism, potency, and selectivity profiles. Unlike Yoda1, which binds to an allosteric pocket in the mechanosensory domain of Piezo1 [1], Jedi2 activates Piezo1 through interaction with extracellular regions of the peripheral blade-like domain [2], a mechanistic divergence that translates into distinct functional outcomes in vitro and in vivo. Furthermore, the compound's demonstrated selectivity for Piezo1 over Piezo2 is not a universal property of all Piezo1 modulators, and its moderate potency (EC50 158 μM) [3] necessitates careful concentration selection that would be invalidated by using a more potent analog such as Yoda1 (reported EC50 approximately 17–30 μM) [4].

Jedi2 Head-to-Head Comparison Evidence


Divergent Activation Mechanism vs. Yoda1

Jedi2 activates Piezo1 via a mechanism distinct from Yoda1. Yoda1 binds to an allosteric pocket within the mechanosensory domain of Piezo1 [1], whereas Jedi2 interacts with extracellular regions of the peripheral blade-like domain [2]. This mechanistic divergence is supported by the fact that the Yoda1 analog Dooku1 antagonizes Yoda1-evoked Piezo1 activation (IC50 1.3 μM in HEK293 cells) but is not reported to antagonize Jedi2-mediated activation, consistent with non-overlapping binding sites or activation pathways.

Piezo1 Mechanotransduction Allosteric activation

Comparative Potency vs. Yoda1

In mPiezo1-transfected HEK293T cells, Jedi2 activates Piezo1-mediated calcium influx with a reported pEC50 of 3.8, corresponding to an EC50 of 158 μM [1]. By comparison, Yoda1 exhibits an EC50 of approximately 17–30 μM under similar assay conditions [2]. Jedi2 is therefore approximately 5- to 9-fold less potent than Yoda1, a quantifiable difference that dictates the working concentration range required for reproducible Piezo1 activation.

Piezo1 Calcium imaging Potency comparison

Solubility Advantage vs. Yoda1

Jedi2 demonstrates improved aqueous solubility relative to Yoda1, a property that facilitates dissolution and reduces the requirement for high concentrations of organic co-solvents in aqueous buffers [1]. While both compounds are soluble in DMSO and ethanol (Jedi2 up to 100 mM in each ), the enhanced water solubility of Jedi2 is a documented differentiating feature that simplifies in vitro and in vivo experimental workflows.

Aqueous solubility Formulation In vivo compatibility

Pericyte Motility Modulation vs. GsMTx4

In a 3D collagen co-culture model of HUVECs and GFP-labeled pericytes, pharmacological modulation of Piezo1 activity was assessed using 400 nM Jedi2 versus 50 nM GsMTx4 [1]. Jedi2 treatment significantly altered GFP-pericyte total motility over 48 hours (p = 0.00275; N = 12–25 independent cells) [1], demonstrating that Piezo1 activation by Jedi2 can drive functional changes in pericyte behavior comparable in directionality to the effects of Piezo1 inhibition by GsMTx4 (p = 0.0001 for pericyte colocalization with endothelial tubes) [1].

Pericyte Endothelial co-culture Motility

Vascular Smooth Muscle Association vs. Yoda1

In transgenic zebrafish (Tg(tagln:eGFP; kdrl:mCherry-CAAX)), treatment with 400 nM Jedi2 significantly increased the association of tagln-positive vascular smooth muscle cells (vSMCs) with the cardinal vein relative to DMSO control (p = 0.0092; N = 15 and 18) [1]. In the same study, 10 nM Yoda1 also increased vSMC association (p = 0.0004; N = 21 and 25) [1], indicating that both Piezo1 activators promote vSMC recruitment, albeit at different effective concentrations (400 nM Jedi2 vs. 10 nM Yoda1), consistent with their differential in vitro potencies.

Zebrafish Vascular smooth muscle In vivo imaging

Piezo1 Selectivity Over Piezo2

Jedi2 elicits calcium responses in HEK293T cells transfected with mouse Piezo1 but does not evoke responses in cells expressing mouse Piezo2 [1]. At 200 μM, Jedi2 induces dose-dependent calcium influx uniquely in mPiezo1-transfected cells, with no detectable signal in mPiezo2- or vector-transfected cells [1]. This functional selectivity is consistent across multiple independent vendor validations . In contrast, Yoda1 also shows selectivity for Piezo1, but its higher potency and distinct binding site may result in different off-target profiles under saturating conditions.

Piezo2 Selectivity Off-target activity

Jedi2 Optimal Application Scenarios


Yoda1-Independent Piezo1 Activation

When investigating Piezo1 gating mechanisms, Jedi2 provides a chemically and mechanistically distinct activation pathway via the extracellular blade domain, contrasting with Yoda1's allosteric pocket binding [1]. This differentiation enables researchers to probe whether observed Piezo1-mediated phenotypes are conserved across structurally unrelated agonists or are specific to a particular activation mechanism. The inability of Dooku1 to antagonize Jedi2 further supports its use in dissecting Yoda1-dependent vs. Yoda1-independent Piezo1 signaling cascades [1].

Titratable Piezo1 Activation and Solubility

For in vitro and in vivo experimental designs where high-potency Piezo1 activation (e.g., by Yoda1) may saturate responses or induce non-physiological calcium overload, Jedi2's EC50 of 158 μM [2] offers a more moderate, titratable activation window. Its enhanced aqueous solubility relative to Yoda1 simplifies the preparation of aqueous buffers and reduces potential solvent-related artifacts [3], making it a pragmatic choice for reproducible dose-response and long-term exposure studies.

Vascular and Pericyte Biology Models

Jedi2 has been quantitatively validated in both 3D endothelial-pericyte co-culture models (400 nM, p=0.00275 for pericyte motility) [4] and in vivo zebrafish vascular smooth muscle cell association assays (400 nM, p=0.0092) [5]. These cross-platform validations position Jedi2 as a reliable tool compound for vascular biology, angiogenesis, and pericyte recruitment studies, providing a consistent activation phenotype across cellular and organismal scales.

Piezo1-Selective Pharmacology in Co-Expression Systems

In primary cells, tissues, or heterologous expression systems where Piezo2 may be co-expressed and confound interpretation, Jedi2's demonstrated functional selectivity for Piezo1 over Piezo2 is a critical differentiator. Using Jedi2 at concentrations up to 200 μM permits selective activation of Piezo1 without evoking Piezo2-mediated calcium responses, thereby reducing the risk of off-target ion channel activation that might occur with less selective modulators or higher concentrations of alternative agonists.

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